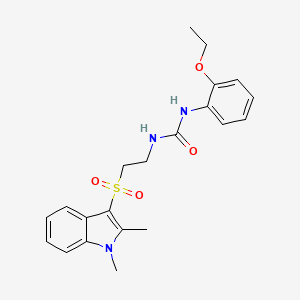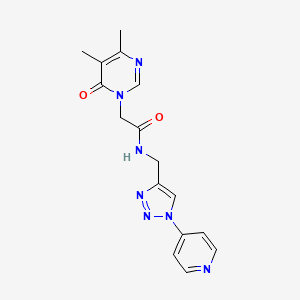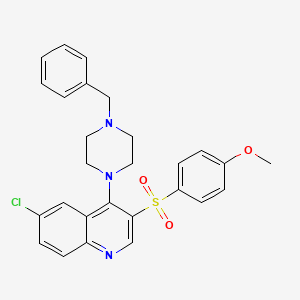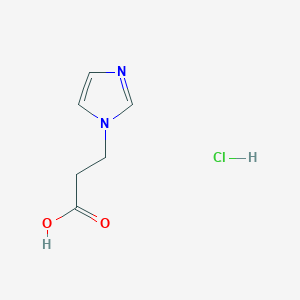![molecular formula C28H28N4O4 B2529773 7-[(4-苄基哌嗪-1-基)羰基]-3-(4-甲氧基苄基)喹唑啉-2,4(1H,3H)-二酮 CAS No. 892277-21-3](/img/no-structure.png)
7-[(4-苄基哌嗪-1-基)羰基]-3-(4-甲氧基苄基)喹唑啉-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline-2,4(1H,3H)-dione, which is a key intermediate in the synthesis of several drugs such as Prazosin, Bunazosin, and Doxazosin. These drugs are primarily used in the treatment of hypertension and benign prostatic hyperplasia. The compound features a quinazoline core with a 4-methoxybenzyl group and a 4-benzylpiperazin-1-ylcarbonyl moiety attached to it.
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-dione derivatives, including the compound of interest, can be achieved through a sustainable chemistry approach. A solvent-free synthesis method has been developed that utilizes carbon dioxide (CO2) and a catalytic amount of base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or DBN (1,5-diazabicyclo[4.3.0]non-5-ene), to obtain these compounds in good to excellent yields. For instance, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione was synthesized with a 97% yield under these conditions . Another efficient protocol uses cesium carbonate as a catalyst, which also involves carbon dioxide and 2-aminobenzonitriles as starting materials. This method has been shown to be effective, with various reaction parameters such as base, solvent, temperature, CO2 pressure, and reaction time being optimized for the synthesis .
Molecular Structure Analysis
The molecular structure of 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is characterized by the presence of a quinazoline ring system, which is a bicyclic compound consisting of two fused aromatic rings, benzene and pyrimidine. The methoxybenzyl and benzylpiperazinylcarbonyl substituents are attached at the 3 and 7 positions of the quinazoline core, respectively. These substituents are likely to influence the compound's chemical behavior and biological activity.
Chemical Reactions Analysis
The quinazoline-2,4(1H,3H)-dione core is reactive and can participate in various chemical reactions. The synthesis methods described involve the reaction of 2-aminobenzonitriles with CO2 in the presence of a base or cesium carbonate catalyst. The specific chemical reactions and mechanisms leading to the formation of the compound of interest would involve nucleophilic attack, cyclization, and subsequent modifications to introduce the benzylpiperazinylcarbonyl and methoxybenzyl groups.
Physical and Chemical Properties Analysis
While the provided papers do not detail the physical and chemical properties of 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione specifically, quinazoline derivatives generally exhibit properties that make them suitable for pharmaceutical applications. These properties include solubility in organic solvents, melting points, and stability under physiological conditions. The presence of the methoxy group may increase the electron density on the aromatic ring, potentially affecting the compound's reactivity and solubility. The benzylpiperazinylcarbonyl group could also influence the compound's lipophilicity and its ability to interact with biological targets.
The synthesis methods described in the papers provide a foundation for the sustainable production of quinazoline derivatives, which could be applied to the synthesis of the compound . Further research would be required to fully characterize its physical and chemical properties, as well as its potential applications in medicine.
科学研究应用
合成技术
7-[(4-苄基哌嗪-1-基)羰基]-3-(4-甲氧基苄基)喹唑啉-2,4(1H,3H)-二酮等喹唑啉衍生物的合成一直是各种研究的主题。例如,开发了一种使用二氧化碳和 2-氨基苯甲腈并以碱性离子液体为催化剂的绿色协议来合成喹唑啉-2,4(1H,3H)-二酮(Patil 等人,2009 年)。此外,已经探索了使用二氧化碳和催化量的 DBU 的无溶剂合成方法,以有效生产喹唑啉-2,4(1H,3H)-二酮(Mizuno 等人,2007 年)。
生物和药理活性
喹唑啉-2,4(1H,3H)-二酮衍生物已被发现具有一系列生物活性。例如,一些衍生物已显示出对多种人类肿瘤细胞系生长具有显着的抑制活性(Zhou 等人,2013 年)。构效关系表明,喹唑啉环上的特定取代可以增强该活性。
催化应用
在催化领域,已经合成和表征了涉及喹唑啉衍生物的混合配体 Cu(II) 席夫碱配合物。这些配合物已显示出作为各种有机反应中催化剂的潜力,例如 2-氨基-4H-吡喃和四氢-4H-色烯的合成(Ebrahimipour 等人,2018 年)。
核医学和影像学
在核医学中,喹唑啉衍生物已用于放射性药物的合成。例如,3-苄基-2-((3-甲氧基苄基)硫代)苯并[g]喹唑啉-4(3H)-酮已被放射性碘化并研究其在荷瘤小鼠中的生物分布,表明其在肿瘤成像中的潜在应用(Al-Salahi 等人,2018 年)。
杂环化学
喹唑啉衍生物在杂环化学领域对于合成复杂的分子结构也很重要。研究表明,各种包含喹唑啉部分的杂环化合物的合成在药物化学和药物开发中具有重要意义(Shiau 等人,1990 年)。
未来方向
Quinazoline derivatives, including this compound, have a wide range of potential applications in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring these activities further, developing new synthesis methods, and investigating their potential use in drug discovery and other areas .
作用机制
Target of Action
The primary targets of 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione are bacterial pathogens commonly disseminated in hospital environments . The compound has shown promising growth inhibition of ciprofloxacin-resistant P. aeruginosa (CRPA) and maintained potency against methicillin-resistant Staphylococcus aureus (MRSA) .
Mode of Action
It is known that the compound interacts with its targets, leading to their inhibition . This interaction results in the disruption of bacterial growth, particularly in strains resistant to other antimicrobial agents .
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that the compound interferes with essential biochemical pathways in bacteria, leading to their growth inhibition .
Result of Action
The result of the action of 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is the inhibition of bacterial growth. The compound has shown promising results against ciprofloxacin-resistant P. aeruginosa (CRPA), with minimum inhibitory concentration (MIC) values as low as 16 μg/mL, which is 16-fold more potent than ciprofloxacin .
Action Environment
The action of 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione can be influenced by various environmental factors. These may include the presence of other antimicrobial agents, the physiological state of the bacteria, and the specific conditions of the hospital environment where the bacterial pathogens are commonly disseminated
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione' involves the condensation of 4-methoxybenzaldehyde with anthranilic acid to form 4-methoxybenzyl anthranilate. This intermediate is then reacted with benzylpiperazine and acetic anhydride to form the key intermediate, which is subsequently cyclized with phosgene to yield the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "anthranilic acid", "benzylpiperazine", "acetic anhydride", "phosgene" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with anthranilic acid in the presence of a suitable catalyst to form 4-methoxybenzyl anthranilate.", "Step 2: Reaction of 4-methoxybenzyl anthranilate with benzylpiperazine and acetic anhydride to form the key intermediate.", "Step 3: Cyclization of the key intermediate with phosgene to yield the final product, 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS 编号 |
892277-21-3 |
分子式 |
C28H28N4O4 |
分子量 |
484.556 |
IUPAC 名称 |
7-(4-benzylpiperazine-1-carbonyl)-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C28H28N4O4/c1-36-23-10-7-21(8-11-23)19-32-27(34)24-12-9-22(17-25(24)29-28(32)35)26(33)31-15-13-30(14-16-31)18-20-5-3-2-4-6-20/h2-12,17H,13-16,18-19H2,1H3,(H,29,35) |
InChI 键 |
PPVAGLFPZLHOLV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5)NC2=O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2529699.png)

![2-(2,4-Dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2529703.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2529705.png)
![2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol](/img/structure/B2529706.png)
![2-[1-(1-Fluoroethenyl)cyclobutyl]acetic acid](/img/structure/B2529707.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2529709.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2529710.png)
![4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride](/img/structure/B2529712.png)
![Methyl 3-(4-(piperidin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2529713.png)